molecular formula C7H4N2O3 B1289057 Benzo[c][1,2,5]oxadiazole-4-carboxylic acid CAS No. 32863-21-1

Benzo[c][1,2,5]oxadiazole-4-carboxylic acid

カタログ番号 B1289057
CAS番号: 32863-21-1
分子量: 164.12 g/mol
InChIキー: NGPYWZBQSYAKKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[c][1,2,5]oxadiazole-4-carboxylic acid is a heterocyclic compound with the CAS Number: 32863-21-1 . It has a molecular weight of 164.12 .


Synthesis Analysis

The synthesis of benzo[c][1,2,5]oxadiazole-4-carboxylic acid and similar compounds has been reported in several studies . A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .


Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]oxadiazole-4-carboxylic acid consists of a five-membered heterocyclic ring system with two carbon, two nitrogen, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Physical And Chemical Properties Analysis

Benzo[c][1,2,5]oxadiazole-4-carboxylic acid is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.

科学的研究の応用

Anticancer Agents Targeting Tumor Hypoxia

Benzo[c][1,2,5]oxadiazoles have been recognized to possess potent pharmacological activities including anticancer potential . A series of boron-based benzo[c][1,2,5]oxadiazoles have been synthesized as anticancer agents targeting tumor hypoxia . The compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . The biological studies are currently underway .

High Energy Density Materials (HEDMs)

1,2,5-oxadiazole derivatives found application mainly as High Energy Density Materials (HEDMs) as well as biologically active compounds with cytotoxic properties . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Treatment of Neurodegenerative Disorders

Benzo[c][1,2,5]thiadiazole was also explored for anti-cholinergic characteristics by many researchers, and the results revealed that 5- ((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) demonstrated acetylcholinesterase (AChE) inhibitory activity . New arylsulfanyl-benzo-2,1,3-thiadiazoles display anti-amnesic activity and could be potential candidates in the treatment of neurodegenerative disorders such as Alzheimer’s and dementia .

Vasodilator

Oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have been successfully used in medicinal applications as vasodilators . The specific methods of application or experimental procedures would depend on the specific compound and its intended use .

Anticonvulsant

Oxadiazoles have also been used in the treatment of convulsive disorders . They have shown promising results as anticonvulsants . The specific methods of application or experimental procedures would depend on the specific compound and its intended use .

Antidiabetic

Oxadiazoles have been used in the treatment of diabetes . They have shown promising results as antidiabetic agents . The specific methods of application or experimental procedures would depend on the specific compound and its intended use .

Safety And Hazards

The safety information available indicates that benzo[c][1,2,5]oxadiazole-4-carboxylic acid has some hazards associated with it. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

将来の方向性

The future directions for benzo[c][1,2,5]oxadiazole-4-carboxylic acid and similar compounds are promising. They are recognized to possess potent pharmacological activities, including anticancer potential . The development of boron-based heterocycles as potential therapeutic agents is an area of active research .

特性

IUPAC Name

2,1,3-benzoxadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPYWZBQSYAKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]oxadiazole-4-carboxylic acid

CAS RN

32863-21-1
Record name 2,1,3-benzoxadiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。